1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-11-3-2-4-12(6-5-11)8-10-9-7-13-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRZHSPRKHWNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane typically involves the reaction of 4-methyl-1,4-diazepane with a thiadiazole precursor. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through its ability to form stable complexes with metal ions or interact with nucleic acids, proteins, and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl substituent in increases lipophilicity and metabolic stability compared to the methyl group in the target compound. This modification could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
- Aromatic vs.
- Biological Activity : The chlorophenyl-pyrazole analog in demonstrates high selectivity for serotonin receptors (5-HT7R), suggesting that substituent polarity and aromatic positioning critically influence receptor specificity.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Polarity : The target compound (MW ~ 213.3 g/mol) is smaller and less polar than the phenyl-substituted analog (MW 260.36 g/mol, ), which may improve solubility in aqueous media.
- Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit higher thermal and oxidative stability due to the strong C-F bond, whereas methyl groups may confer easier metabolic degradation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, coupling a pre-synthesized thiadiazole moiety with a 1,4-diazepane backbone under controlled conditions (e.g., ethanol as solvent, NaOH as base) can yield the target compound. Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst selection (e.g., NaHCO₃ for pH control) significantly affect yield. Column chromatography (e.g., silica gel with CHCl₃/MeOH 95:5) is often used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns and ring conformations. For instance, diazepane protons appear as multiplet signals between δ 2.5–3.5 ppm, while thiadiazole protons resonate near δ 8.0–9.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.2 for C₉H₁₄N₄S) .
- X-ray Crystallography : SHELX software is recommended for resolving crystal structures, particularly to confirm stereochemistry in the diazepane ring .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict nucleophilic/electrophilic sites and stability under oxidative conditions. Exact-exchange terms improve accuracy for thermochemical properties like atomization energies (±2.4 kcal/mol error) .
Q. What strategies resolve contradictions in biological activity data across assays (e.g., receptor binding vs. cellular efficacy)?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression to compare IC₅₀ values across assays.
- Receptor Profiling : Radioligand binding assays (e.g., ³H-labeled antagonists for GABAₐ receptors) identify off-target interactions.
- Metabolic Stability Tests : Liver microsome assays (e.g., rat/human CYP450 isoforms) assess if metabolite interference explains discrepancies .
Q. How does structural modification of the thiadiazole or diazepane ring alter pharmacological activity?
- Methodological Answer :
- Thiadiazole Substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 5) enhances binding to kinase targets (e.g., EGFR) by increasing electrophilicity.
- Diazepane Functionalization : Fluorination at the methyl group (e.g., CF₃) improves blood-brain barrier permeability, as shown in analogs like 1-(2-fluorobenzyl)-1,4-diazepane .
- SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiadiazole → Oxadiazole | Reduced kinase inhibition | |
| Methyl → Cyclopropyl | Improved metabolic stability |
Q. What experimental designs mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time.
- Microwave Assistance : Accelerates cyclization steps (e.g., 30 min vs. 6 hr conventional heating).
- Catalyst Screening : Pd/C or Ni nanoparticles enhance coupling efficiency for thiadiazole-diazepane linkage .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-based conformational predictions?
- Methodological Answer : X-ray structures represent solid-state conformations, while NMR reflects solution dynamics. For example, the diazepane ring may adopt a chair conformation in crystals but a boat form in solution. Molecular dynamics simulations (AMBER force field) reconcile these by modeling solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
